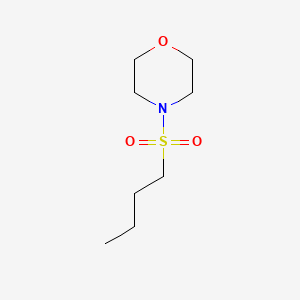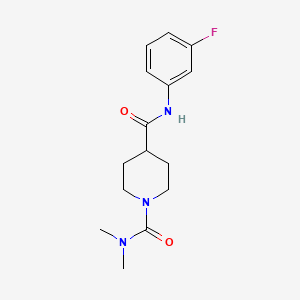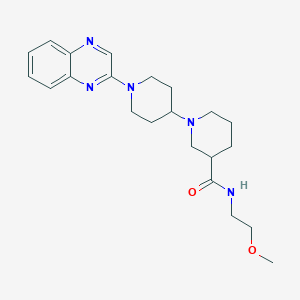
4-(butylsulfonyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Butylsulfonyl)morpholine is a chemical compound that belongs to the class of sulfonyl-containing heterocycles. It has been widely studied in the field of medicinal chemistry due to its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 4-(butylsulfonyl)morpholine is not fully understood. However, it is believed to exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
4-(Butylsulfonyl)morpholine has been found to have a number of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. Additionally, it has been found to induce apoptosis (programmed cell death) in cancer cells, making it a potential treatment for cancer. It has also been shown to have antiviral properties, inhibiting the replication of viruses such as HIV.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 4-(butylsulfonyl)morpholine is its versatility. It has been found to exhibit a wide range of biological activities, making it a potentially useful compound for a variety of research applications. Additionally, its synthesis is relatively simple and can be achieved using readily available starting materials.
However, there are also limitations to the use of 4-(butylsulfonyl)morpholine in lab experiments. One of the main limitations is its potential toxicity. It has been found to be toxic to certain cell types at high concentrations, which may limit its usefulness in certain applications.
Orientations Futures
There are many potential future directions for research on 4-(butylsulfonyl)morpholine. One area of interest is the development of more potent and selective inhibitors of specific enzymes and signaling pathways. Additionally, there is potential for the development of 4-(butylsulfonyl)morpholine derivatives with improved pharmacokinetic properties, such as increased bioavailability and decreased toxicity. Finally, further research is needed to fully understand the mechanism of action of 4-(butylsulfonyl)morpholine and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 4-(butylsulfonyl)morpholine can be achieved through the reaction of butylsulfonyl chloride with morpholine in the presence of a base such as triethylamine. This reaction results in the formation of 4-(butylsulfonyl)morpholine as a white solid with a yield of approximately 80%.
Applications De Recherche Scientifique
4-(Butylsulfonyl)morpholine has been extensively studied for its potential as a therapeutic agent. It has been found to exhibit a wide range of biological activities including anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, it has been shown to have potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
4-butylsulfonylmorpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3S/c1-2-3-8-13(10,11)9-4-6-12-7-5-9/h2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBDZERAHFLRJHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCOCC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{[2-ethoxy-4-(2-nitrovinyl)phenoxy]methyl}-2-furoic acid](/img/structure/B5381404.png)

![2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]-N-phenylacetamide](/img/structure/B5381410.png)
![6-[2-(4-morpholinyl)-2-oxoethyl]-6H-dibenzo[c,e][1,2]thiazine 5,5-dioxide](/img/structure/B5381414.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(2-methylphenyl)urea](/img/structure/B5381440.png)
![N-(3-acetylphenyl)-4-{[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}benzenesulfonamide](/img/structure/B5381445.png)
![1-cyclopentyl-5-{[4-(2-fluorobenzyl)-1,4-diazepan-1-yl]carbonyl}-2-piperidinone](/img/structure/B5381446.png)

![5-[(3-fluorophenoxy)methyl]-3-{[2-(4-fluorophenyl)azetidin-1-yl]carbonyl}-1H-pyrazole](/img/structure/B5381471.png)
![4-{[(5-chloropyridin-2-yl)amino]sulfonyl}-N-phenylthiophene-2-carboxamide](/img/structure/B5381476.png)

![N~1~,N~1~-dimethyl-N~4~-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,4-piperidinedicarboxamide](/img/structure/B5381493.png)
![2-(4-{[1-(2,4-dichlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-methoxyphenoxy)propanoic acid](/img/structure/B5381501.png)